Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-
Brand Name: Vulcanchem
CAS No.: 1113041-73-8
VCID: VC2859749
InChI: InChI=1S/C8H6ClN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H
SMILES: C1=CC(=NC(=C1)Cl)N2C=CC=N2
Molecular Formula: C8H6ClN3
Molecular Weight: 179.6 g/mol

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

CAS No.: 1113041-73-8

Cat. No.: VC2859749

Molecular Formula: C8H6ClN3

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- - 1113041-73-8

Specification

CAS No. 1113041-73-8
Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
IUPAC Name 2-chloro-6-pyrazol-1-ylpyridine
Standard InChI InChI=1S/C8H6ClN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H
Standard InChI Key IJPKCLPRBJNJCO-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Cl)N2C=CC=N2
Canonical SMILES C1=CC(=NC(=C1)Cl)N2C=CC=N2

Introduction

Structural and Physical Properties

Chemical Structure and Composition

2-Chloro-6-(1H-pyrazol-1-yl)pyridine is characterized by its molecular formula C8H6ClN3, with a molecular weight of 179.60634 . The structure consists of a pyridine core with two key substituents: a chlorine atom at the 2-position and a pyrazole ring connected via a nitrogen atom at the 6-position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in various chemical interactions, including hydrogen bonding and coordination chemistry.

The structural representation can be expressed through various chemical notations:

  • SMILES notation: C1=CC(=NC(=C1)Cl)C2=CNN=C2

  • InChI: InChI=1S/C8H6ClN3/c9-8-3-1-2-7(12-8)6-4-10-11-5-6/h1-5H,(H,10,11)

  • InChIKey: FGGUABZAESHRBJ-UHFFFAOYSA-N

Physical Properties

The physical properties of 2-chloro-6-(1H-pyrazol-1-yl)pyridine have been characterized through various analytical methods. The following table presents the predicted collision cross-section (CCS) data, which provides valuable information for mass spectrometry analysis:

Adductm/zPredicted CCS (Ų)
[M+H]+180.03230134.2
[M+Na]+202.01424149.3
[M+NH4]+197.05884142.9
[M+K]+217.98818143.7
[M-H]-178.01774136.5
[M+Na-2H]-199.99969143.5
[M]+179.02447137.3
[M]-179.02557137.3

These collision cross-section values are crucial for compound identification and characterization in advanced spectrometric analyses . The data indicates that different ionic forms of the molecule exhibit varying spatial configurations, influencing their detection and behavior in analytical instruments.

Synthetic Methodologies

Cross-Coupling Methodologies

Suzuki-Miyaura coupling represents a key method for constructing the carbon-nitrogen bonds required in the synthesis of pyrazolyl-substituted pyridines. This approach typically employs palladium catalysts such as PdCl₂(PPh₃)₂ under basic conditions with cesium carbonate (Cs₂CO₃) .

The general procedure for such cross-coupling reactions involves:

  • Combining an aryl halide (in this case, a chloropyridine derivative) with a suitable boronic acid or pinacol ester

  • Addition of a palladium catalyst in an appropriate solvent (commonly DMF or DME)

  • Heating the reaction mixture to 85-100°C until complete conversion is achieved

  • Purification through extraction, washing, and column chromatography

This methodology provides a versatile route to construct the carbon-nitrogen bonds needed for synthesizing pyrazolyl-pyridine structures like our target compound.

Chemical Reactivity and Transformations

Substitution Reactions

2-Chloro-6-(1H-pyrazol-1-yl)pyridine possesses several reactive sites that can undergo various transformations. The pyridine ring can participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Additionally, the chlorine substituent represents an excellent leaving group for nucleophilic aromatic substitution reactions .

The compound can potentially undergo:

  • Nucleophilic aromatic substitution at the 2-position, replacing the chlorine atom

  • Further functionalization of the pyrazole ring

  • Metalation reactions at available positions on either heterocyclic ring

Analytical Characterization Methods

Spectroscopic Identification

The identification and characterization of 2-chloro-6-(1H-pyrazol-1-yl)pyridine can be accomplished through various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which would show characteristic signals for aromatic protons of both the pyridine and pyrazole rings

  • Mass spectrometry, utilizing the characteristic mass-to-charge ratios and fragmentation patterns as indicated in the collision cross-section data

  • Infrared spectroscopy, which would reveal characteristic absorptions for the C-N, C=N, and C-Cl bonds

These analytical techniques, especially when used in combination, provide definitive structural confirmation and purity assessment of the compound.

Related Structural Analogues

Comparison with Structural Variants

Several structural analogues of 2-chloro-6-(1H-pyrazol-1-yl)pyridine have been reported, including:

  • 2-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine (CAS 1150164-94-5), which contains additional methyl groups on the pyrazole ring

  • 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, featuring a trifluoromethyl substituent on the pyrazole ring

  • 2-Chloro-5-nitro-3-(1H-pyrazol-1-yl)pyridine, with different substitution patterns on the pyridine ring

These structural variants exhibit different physical properties and potentially different reactivity patterns and biological activities, offering a rich landscape for structure-activity relationship studies.

The following table summarizes some key differences between these analogues:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-Chloro-6-(1H-pyrazol-1-yl)pyridineC8H6ClN3179.60634Base structure
2-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridineC10H10ClN3207.66Two methyl groups on pyrazole
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridineC9H5ClF3N3247.61 (approx.)Trifluoromethyl group on pyrazole
2-Chloro-5-nitro-3-(1H-pyrazol-1-yl)pyridineC8H5ClN4O2224.60 (approx.)Nitro group and different substitution pattern

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